tert-Butyl (S)-3-(methylthio)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-methylsulfanylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring. The compound is characterized by the presence of a methylsulfanyl group at the 3-position of the pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(methylthio)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-methylsulfanylpyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-methylsulfanylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Carboxylic acids.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-methylsulfanylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(methylthio)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-amino-4-phenylbutanoate: Similar in structure but contains an amino group instead of a methylsulfanyl group.
Tert-butyl carbamate: Contains a carbamate group instead of a pyrrolidine ring.
Uniqueness
Tert-butyl (3S)-3-methylsulfanylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl ester and a methylsulfanyl group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVIHRYBTXYFL-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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